molecular formula C10H8ClN5O B6126379 4-chlorobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone

4-chlorobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone

Cat. No. B6126379
M. Wt: 249.65 g/mol
InChI Key: RDOHAJBNQDRZQV-LFYBBSHMSA-N
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Description

4-chlorobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone, also known as CBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CBT is a hydrazone derivative of 4-chlorobenzaldehyde and 5-oxo-4,5-dihydro-1,2,4-triazine, which has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-chlorobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is not fully understood. However, it has been reported to exert its biological activities through the modulation of various signaling pathways. For example, 4-chlorobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. 4-chlorobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has also been reported to activate the MAPK/ERK signaling pathway, which is involved in cell differentiation and apoptosis.
Biochemical and Physiological Effects
4-chlorobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-chlorobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone can inhibit cell proliferation and induce apoptosis in cancer cells. 4-chlorobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has also been reported to exhibit anti-inflammatory and antioxidant activities. In vivo studies have shown that 4-chlorobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone can inhibit tumor growth and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

4-chlorobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 4-chlorobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone also has some limitations, including its poor solubility in water and some organic solvents, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-chlorobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone. One direction is to investigate the potential of 4-chlorobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to explore the use of 4-chlorobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone as a building block for the synthesis of MOFs with improved properties. Additionally, further studies are needed to elucidate the mechanism of action of 4-chlorobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone and its potential side effects.

Synthesis Methods

4-chlorobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone can be synthesized using various methods, including the reaction of 4-chlorobenzaldehyde with 5-oxo-4,5-dihydro-1,2,4-triazine hydrazide in the presence of a base. Another method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate, followed by the reaction with 5-oxo-4,5-dihydro-1,2,4-triazine in the presence of a base. The synthesis of 4-chlorobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone can also be achieved through microwave-assisted reactions, which have been reported to be more efficient.

Scientific Research Applications

4-chlorobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 4-chlorobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been investigated as a potential anti-tumor agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. 4-chlorobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has also been studied for its potential anti-inflammatory and antioxidant activities. In materials science, 4-chlorobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In analytical chemistry, 4-chlorobenzaldehyde (5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been used as a chromogenic reagent for the determination of various metal ions.

properties

IUPAC Name

3-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN5O/c11-8-3-1-7(2-4-8)5-12-15-10-14-9(17)6-13-16-10/h1-6H,(H2,14,15,16,17)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOHAJBNQDRZQV-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NN=CC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=NN=CC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2E)-2-[(4-Chlorophenyl)methylidene]hydrazin-1-YL]-4,5-dihydro-1,2,4-triazin-5-one

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